Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFKGMSIUJSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Starting Material : 3-Aminothiophene-2-carboxylic acid ethyl ester.
- Reagents : 2-Chloroacetyl chloride, 10% aqueous KOH, ethanol.
- Procedure :
- Dissolve 3-aminothiophene-2-carboxylic acid ethyl ester (10 mmol) in ethanol (50 mL).
- Add 2-chloroacetyl chloride (12 mmol) dropwise at 0°C.
- Stir for 30 minutes, then add 10% KOH (15 mL) and reflux for 4 hours.
- Acidify with HCl, extract with dichloromethane, and purify via flash chromatography (petroleum ether/EtOAc 3:1).
Yield : 65–72% (crude), improving to 78–85% after purification.
| Parameter | Value |
|---|---|
| Temperature | Reflux (78°C) |
| Reaction Time | 4 hours |
| Solvent | Ethanol |
| Purification Method | Flash Chromatography |
This method leverages the nucleophilicity of the thiophene sulfur to form the fused pyridine ring, with chlorine introduced via the 2-chloroacetyl chloride reagent. The ester group remains intact under basic conditions, as evidenced by IR spectra showing ν(C=O) at 1730 cm⁻¹.
Post-Cyclization Chlorination Strategies
Chlorination after thienopyridine ring formation offers precise control over substituent positioning. Electrophilic aromatic substitution (EAS) is feasible due to the electron-rich nature of the thienopyridine system.
Chlorination Using Phosphorus Oxychloride (POCl₃)
- Substrate : Ethyl thieno[2,3-b]pyridine-2-carboxylate.
- Reagents : POCl₃, dimethylformamide (DMF, catalyst).
- Procedure :
Yield : 60–68% (confirmed by ¹H NMR integration).
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Catalyst | DMF |
| Workup | Aqueous extraction |
The reaction proceeds via the formation of a chlorophosphonium intermediate, directing electrophilic attack to the C-3 position of the thienopyridine ring. LC-MS analysis typically shows [M+H]⁺ at m/z 242.1, consistent with the molecular formula C₁₀H₈ClNO₂S.
One-Pot Synthesis via Simultaneous Cyclization and Esterification
A streamlined one-pot method combines cyclization and esterification, reducing purification steps. This approach is adapted from procedures for related thienopyridine carboxamides.
Key Steps and Reagents
- Starting Material : 3-Chloro-2-cyano pyridine.
- Reagents : Ethyl thioglycolate, K₂CO₃, dimethylacetamide (DMAc).
- Procedure :
Yield : 55–60% (recrystallized).
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 8 hours |
| Base | K₂CO₃ |
| Solvent | DMAc |
¹³C NMR data for the product confirms the ester carbonyl at δ 165.2 ppm and the thiophene C-Cl at δ 112.4 ppm. The one-pot method avoids isolating reactive intermediates, though yields are modest compared to stepwise approaches.
Alternative Chlorination Pathways Using Hypochlorite
While hypochlorite (NaOCl) is typically an oxidizing agent, its use in chlorinating thienopyridines has been explored under controlled conditions. Source demonstrates NaOCl’s role in oxidative dimerization, but solvent modulation can redirect reactivity toward electrophilic chlorination.
Method Development
- Substrate : Ethyl thieno[2,3-b]pyridine-2-carboxylate.
- Reagents : 10% aqueous NaOCl, 1,4-dioxane.
- Procedure :
Yield : 40–45% (lower due to competing oxidation).
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Reaction Time | 6 hours |
| Temperature | 25°C |
This method’s regioselectivity is attributed to the solvent’s polarity, stabilizing the chloronium ion intermediate. GC-MS analysis reveals a dominant peak at m/z 241.1, matching the target compound’s molecular weight.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the chlorine atom or reduce the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-b]pyridines, sulfoxides, sulfones, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate has a molecular formula of C_10H_8ClN_1O_2S, featuring a thieno[2,3-b]pyridine core structure. The compound's unique features include:
- Chlorinated substituent at the 3-position.
- Ethyl ester functional group at the carboxylic acid position.
These characteristics contribute to its diverse chemical reactivity and biological activity.
Pharmaceutical Applications
-
Anticancer Activity
- Compounds related to thieno[2,3-b]pyridines have shown promising anticancer properties. This compound can act as a selective inhibitor of receptor tyrosine kinases, which are often aberrantly expressed in various cancers such as breast, colon, and pancreatic cancer. This makes it a candidate for further development as an anticancer agent .
- Drug Development
- Neurological Disorders
Synthetic Applications
This compound is utilized in organic synthesis due to its reactive functional groups:
-
Synthesis of Complex Molecules
- Its chlorinated structure allows for nucleophilic substitution reactions, enabling the formation of more complex molecules . This versatility is essential in developing new synthetic pathways for various chemical entities.
-
Intermediates in Chemical Reactions
- The compound can be used as an intermediate in the synthesis of other thienopyridine derivatives, facilitating the discovery of new compounds with potential biological activities .
Case Study 1: Anticancer Activity Assessment
A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation in several cancer types, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for drug development .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing this compound through various methods including cyclization reactions. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity, demonstrating its feasibility for further applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
Key analogs differ in substituents (halogens, hydroxyl, amino, or sulfonamido groups) and substitution positions, which influence reactivity and applications.
Table 1: Structural and Physical Comparison
Key Observations :
- Halogen vs. Hydroxyl/Amino Groups: Chlorine and bromine substituents enhance electrophilic reactivity, while hydroxyl or amino groups facilitate hydrogen bonding and solubility .
- Positional Effects : Substitution at C5 (e.g., 14c) vs. C3 alters electronic distribution and steric interactions, impacting biological activity .
Comparison with Furopyridine Analogs
Replacing the thiophene ring with furan (e.g., Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate) reduces sulfur-mediated interactions but enhances oxygen-based hydrogen bonding. This substitution alters electronic properties and bioavailability .
Biological Activity
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Overview of this compound
This compound features a thieno[2,3-b]pyridine core with a chlorinated substituent at the 3-position and an ethyl ester at the carboxylic acid position. This unique structure imparts specific chemical properties that are of interest in various fields, particularly in medicinal chemistry and organic synthesis .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, such as enzymes and receptors. Notably, it has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interaction profile in drug development .
Biological Assays and Activities
In Vitro and In Vivo Studies:
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Antitumor Activity: The compound has shown potential as an anticancer agent by inhibiting tumor cell proliferation. Studies indicate that it may act as an inhibitor of various enzymes involved in cancer progression .
- Neurotransmitter Modulation: It may also function as a modulator of neurotransmitter systems, suggesting applications in neurology .
- Antimicrobial Properties: Similar compounds have exhibited antimicrobial activity, indicating that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal how modifications to the compound's structure can influence its biological activity. By systematically altering substituents on the thieno[2,3-b]pyridine framework, researchers can optimize its efficacy against specific diseases. For instance:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate | 0.72 | Chlorine at position 4; different biological activity |
| Methyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | 0.74 | Amino group instead of chlorine; potential amine reactivity |
| Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | 0.72 | Pyrimidine ring instead of pyridine; altered reactivity |
| Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | 0.61 | Hydroxy group present; different aromatic system |
| Thieno[2,3-b]pyridine-2-carboxylic acid | 0.78 | No ethyl group; carboxylic acid functionality |
This table highlights the uniqueness of this compound due to its specific chlorine substitution pattern and ester functionality .
Case Studies
Several studies have focused on the biological evaluation of thieno derivatives:
- Antiparasitic Activity: A study investigated the antiparasitic effects of thieno derivatives against Giardia lamblia, revealing significant inhibitory effects correlated with electronic properties .
- Inhibition Studies: Research demonstrated that modifications to the thieno structure could enhance inhibitory effects on phosphodiesterase enzymes, suggesting potential applications in treating conditions like erectile dysfunction and pulmonary hypertension .
Q & A
Basic: What are the common synthetic routes for Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization reactions of precursor molecules. For example, substituted pyridine or thiophene derivatives can undergo heterocyclic ring closure using reagents like thiourea or aminofuran intermediates under controlled conditions. Ethyl carboxylate groups are often introduced via esterification during or after cyclization. A key route involves functionalizing the thieno[2,3-b]pyridine core with chlorine at the 3-position using chlorinating agents (e.g., POCl₃) in polar aprotic solvents like DMF or DMSO. Reaction optimization includes temperature control (80–120°C) and catalyst selection (e.g., triethylamine) to enhance regioselectivity .
Basic: How is the compound characterized using crystallography?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like ethanol or DCM. Data collection involves a diffractometer with Mo/Kα radiation (λ = 0.71073 Å). Structure refinement uses SHELXL for small-molecule crystallography, optimizing parameters like bond angles, torsions, and thermal displacement . Visualization software (e.g., ORTEP-3) generates thermal ellipsoid plots to assess molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions between NMR, IR, or mass spectrometry data often arise from conformational flexibility or impurities. Cross-validation strategies include:
- Dynamic NMR : To detect rotational barriers or tautomerism in solution .
- X-ray Crystallography : Provides unambiguous confirmation of solid-state structure, resolving ambiguities in substituent positioning .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles (e.g., NMR shifts) to compare with experimental data .
Document discrepancies in crystallographic vs. solution-phase geometries, particularly for flexible ester or chlorothienyl groups .
Advanced: What strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce aryl/heteroaryl groups at the 5- or 6-positions .
- Solvent Effects : Use high-boiling solvents (e.g., toluene, xylene) for reflux conditions to improve cyclization efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining regioselectivity .
- Byproduct Analysis : Monitor chlorination side-products (e.g., over-chlorinated analogs) via HPLC-MS and adjust stoichiometry .
Advanced: How to design biologically active derivatives of this compound?
Methodological Answer:
Focus on functionalization at reactive sites:
- Amino Substituents : Introduce at the 3-position via nucleophilic substitution (e.g., NH₃/EtOH) to enhance hydrogen-bonding capacity for enzyme inhibition .
- Sulfonamide Linkers : Attach 4-methylbenzenesulfonamide groups to improve pharmacokinetic properties, as demonstrated in crystallographic studies showing planar geometry for target binding .
- Bioisosteric Replacement : Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity and metabolic stability .
Validate activity via in vitro assays (e.g., kinase inhibition) and correlate with computational docking studies .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as chlorinated heterocycles may cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMSO, POCl₃) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced: How to address challenges in crystallizing derivatives for structural studies?
Methodological Answer:
- Co-Crystallization Agents : Add small molecules (e.g., triethylamine) to stabilize hydrogen-bonded networks .
- Temperature Gradients : Use slow cooling (0.5°C/hour) from saturated solutions to grow larger, higher-quality crystals .
- Polymorphism Screening : Test multiple solvents (e.g., acetone/water vs. DCM/hexane) to identify optimal crystal forms .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- Fukui Functions : Calculate using Gaussian09 to identify electrophilic sites (e.g., C-3 chlorine) prone to substitution .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions with amines or thiols .
- Transition State Modeling : Use QM/MM simulations to assess energy barriers for SNAr mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
